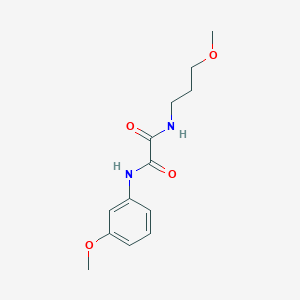![molecular formula C21H14N2O5S B11631942 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one](/img/structure/B11631942.png)
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, a nitro group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is achieved using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Thiophene Moiety: The thiophene ring is synthesized separately, often starting from a thiophene precursor, and functionalized with the desired substituents.
Coupling of the Thiophene and Benzoxazinone Units: The final step involves coupling the thiophene moiety with the benzoxazinone core through a suitable linker, such as an ethenyl group, under conditions that favor the formation of the Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazinone or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted benzoxazinone or thiophene derivatives with various functional groups.
科学研究应用
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-2H-1,4-benzoxazin-2-one shares structural similarities with other benzoxazinone derivatives and thiophene-containing compounds.
- Examples include 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-2H-1,4-benzoxazin-2-one (without the nitro group) and 3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-chloro-2H-1,4-benzoxazin-2-one (with a chloro group instead of nitro).
Uniqueness
- The presence of the nitro group in this compound imparts unique chemical and biological properties, such as increased reactivity and potential biological activity.
- The Z-configuration of the ethenyl linker also contributes to the compound’s distinct stereochemistry and potential interactions with molecular targets.
属性
分子式 |
C21H14N2O5S |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-7-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C21H14N2O5S/c1-12-9-19(13-5-3-2-4-6-13)29-20(12)17(24)11-16-21(25)28-18-10-14(23(26)27)7-8-15(18)22-16/h2-11,24H,1H3/b17-11- |
InChI 键 |
WKBDSLKQXZFFDG-BOPFTXTBSA-N |
手性 SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)/C(=C/C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=O)/O |
规范 SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=CC3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11631862.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)

![4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631883.png)
![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)
![[(4,5-dimethoxy-7,11,12-trioxo-1,2,2b,8,9,9a,9b,10,11,12-decahydro-7H-2a,10-methano-6b,12a-diazacyclobuta[4,5]cycloocta[1,2,3-jk]fluoren-9-yl)oxy]acetic acid](/img/structure/B11631904.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)

![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631944.png)
